Pyrrolo[2,1-d][1,2,3,5]tetrazine
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Overview
Description
Pyrrolo[2,1-d][1,2,3,5]tetrazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by a fused ring system that includes both pyrrole and tetrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolo[2,1-d][1,2,3,5]tetrazine can be synthesized through several methods. One common approach involves the reaction of 2-diazo-3-ethoxycarbonyl-pyrrolo[2,3-c]pyridine with alkyl- or aryl-isocyanates in dichloromethane at room temperature or under microwave irradiation at 50°C . This method yields derivatives of this compound in moderate to excellent yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of scalable synthetic routes such as microwave-assisted synthesis and solid-phase synthesis can be adapted for large-scale production. These methods offer advantages in terms of reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2,1-d][1,2,3,5]tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or dimethyl sulfoxide .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-4(3H)-ones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Pyrrolo[2,1-d][1,2,3,5]tetrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound exhibits potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of pyrrolo[2,1-d][1,2,3,5]tetrazine involves its interaction with molecular targets such as DNA and proteins. Studies have shown that the compound can interfere with the microtubule network, block mitosis, and induce apoptosis through mitochondrial and caspase pathways . These actions contribute to its antitumor activity and potential therapeutic applications.
Comparison with Similar Compounds
Pyrrolo[2,1-d][1,2,3,5]tetrazine can be compared with other similar compounds, such as:
Temozolomide: A well-known antitumor agent with a similar tetrazine moiety.
Mitozolomide: Another tetrazine-based compound with potent antitumor activity.
The uniqueness of this compound lies in its diverse reactivity and potential for functionalization, making it a valuable compound for various scientific and industrial applications.
Biological Activity
Pyrrolo[2,1-d][1,2,3,5]tetrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antitumor properties. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
1. Overview of this compound
This compound and its derivatives have been synthesized and evaluated for their biological activities. Notably, compounds such as this compound-4(3H)-ones exhibit significant antitumor activity against various cancer cell lines.
2. Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the reaction of diazopyrroles with isocyanates. This method has been shown to yield compounds with promising biological activities.
Compound | Synthesis Method | Yield | Biological Activity |
---|---|---|---|
This compound-4(3H)-one | Diazopyrrole + Isocyanate | High | Antitumor activity (GI50 in low micromolar range) |
Pyrido[2',3':4,5]this compound | Diazopyrrole + Isocyanate | Moderate | Enhanced antineoplastic activity |
Antitumor Activity
Research conducted by the National Cancer Institute (NCI) demonstrated that this compound-4(3H)-ones possess remarkable antitumor properties. The GI50 values for these compounds are often in the low micromolar to nanomolar range against various cancer cell lines:
- Breast Cancer Cell Lines : MDA-N and MDA-MB-435 showed high sensitivity.
- Leukemia Cell Lines : SR and K-562 were particularly responsive.
The mechanism of action appears to involve interference with the microtubule network leading to apoptosis via mitochondrial pathways and caspase activation .
Case Studies and Findings
Several studies have highlighted the effectiveness of pyrrolo[2,1-d][1,2,3,5]tetrazines in different cancer models:
- A study indicated that pyrrolotetrazinones exhibited excellent responses in breast cancer and leukemia sub-panels while showing less selectivity against CNS cancers compared to temozolomide .
- Nanostructured lipid carriers loaded with pyrrolotetrazinones demonstrated enhanced cytotoxicity against hepatocellular carcinoma (HuH-6 and HuH-7) and prostate cancer (PC-3) cell lines .
4. Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyrrolo-tetrazinone scaffold can significantly influence biological activity. For instance:
- Substituent variations at specific positions on the tetrazine ring can enhance potency and selectivity against certain cancer types.
- The introduction of different functional groups has been shown to alter the mechanism of action from traditional alkylating agents to compounds that disrupt cellular mitosis.
5. Conclusion
Pyrrolo[2,1-d][1,2,3,5]tetrazines represent a promising class of compounds with significant antitumor activity. Their unique mechanisms of action and potential for modification make them valuable candidates for further research in cancer therapy. Continued exploration into their biological properties could lead to the development of new therapeutic agents.
Properties
CAS No. |
258828-10-3 |
---|---|
Molecular Formula |
C5H4N4 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
pyrrolo[2,1-d][1,2,3,5]tetrazine |
InChI |
InChI=1S/C5H4N4/c1-2-5-7-8-6-4-9(5)3-1/h1-4H |
InChI Key |
MCQPEIWWBCNKRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NN=NC2=C1 |
Origin of Product |
United States |
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